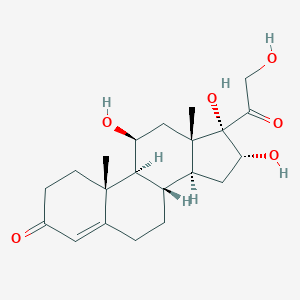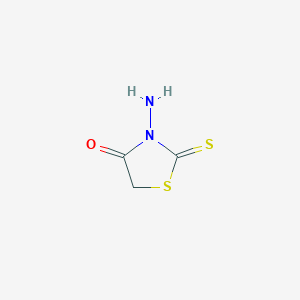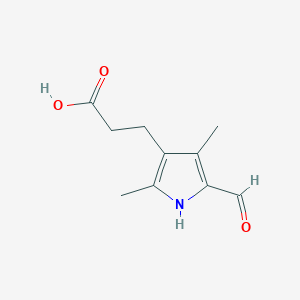
3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid
概要
説明
3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Alkaloids from Lycium chinense : Pyrrole alkaloids with bulky N‐alkyl side chains containing stereogenic centers, which are structurally similar to 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid, were isolated from Lycium chinense. These compounds have potential significance in natural product chemistry and pharmacology (Youn et al., 2013).
Synthesis and Properties of Benzodipyrrinones : Research on the synthesis of benzodipyrrinone analogs, which are structurally related to this compound, indicated their potential in the study of hydrogen-bonded structures and their spectral properties (Boiadjiev & Lightner, 2003).
Antimicrobial Properties of Pyrrole Derivatives : A study focused on the synthesis of novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, similar in structure to the target compound, revealed good antibacterial and antifungal activities, indicating its potential use in antimicrobial treatments (Hublikar et al., 2019).
Characterization of Pyrrole Alkaloids : New minor pyrrole alkaloids, structurally related to this compound, were isolated and characterized from Lycium chinense fruits, contributing to the understanding of natural pyrrole compounds (Youn et al., 2016).
Synthesis and Characterization of Salen-type Ligands : A study described the synthesis of salen-type ligands functionalized with pyrrole derivative pendant arms, using a compound structurally similar to this compound. These ligands have potential applications in coordination chemistry (Andrade et al., 2005).
Isocyanide-based Synthesis of Benzimidazo[1,2-a][1,4]diazepinones : The use of bifunctional formyl acids, similar to this compound, in the synthesis of benzimidazole-fused 1,4-diazepine-5-ones, indicates potential applications in medicinal chemistry (Ghandi et al., 2011).
Photooxidation Studies of Xanthobilirubic Acid : A study on the photooxidation of xanthobilirubic acid, which shares structural features with the compound , provides insights into the photochemical reactions of pyrrole compounds (Grunewald et al., 1976).
将来の方向性
The future directions for research on “3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid” and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. Given the diverse nature of activities exhibited by pyrrole derivatives, they could be potential sources of new therapeutic agents .
特性
IUPAC Name |
3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-8(3-4-10(13)14)7(2)11-9(6)5-12/h5,11H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUILENPFHDHTRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363702 | |
| Record name | 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133-96-6 | |
| Record name | 5-Formyl-2,4-dimethyl-1H-pyrrole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-3-propanoic acid, 5-formyl-2,4-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
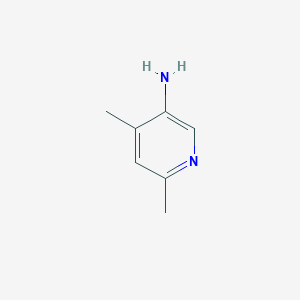

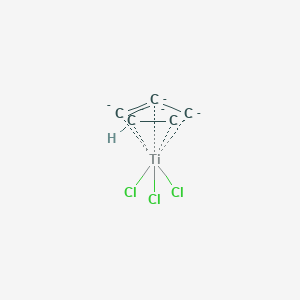
![N-[(E)-decylideneamino]-2,4-dinitroaniline](/img/structure/B74043.png)
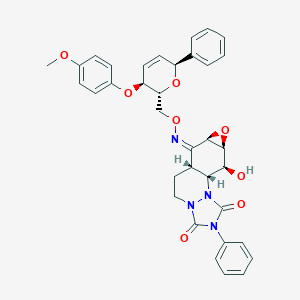
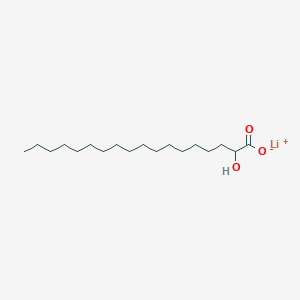


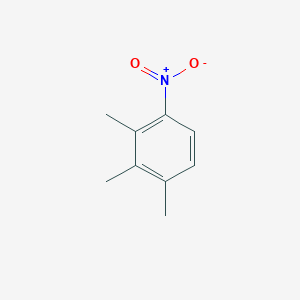

![5H-Dibenzo[b,e]azepine-6,11-dione](/img/structure/B74054.png)

